[Benzyl(methyl)amino]propanedioic acid
Description
Structural Context within Substituted Propanedioic Acid Chemistry
[Benzyl(methyl)amino]propanedioic acid belongs to the family of substituted malonic acids. The parent compound, propanedioic acid, more commonly known as malonic acid, is a simple dicarboxylic acid with the formula CH₂(COOH)₂. wikipedia.org A defining feature of malonic acid and its derivatives is the central methylene (B1212753) (-CH₂) group, whose hydrogens are acidic and can be readily removed to form a reactive carbanion. libretexts.orglibretexts.org
This reactivity allows for the substitution of one or both of these hydrogen atoms, leading to a vast class of substituted propanedioic acids. In the case of this compound, one of the alpha-hydrogens is replaced by a benzyl(methyl)amino group [-N(CH₃)(CH₂C₆H₅)]. This substituent introduces several important features:
A Chiral Center: The alpha-carbon, bonded to two carboxyl groups, a hydrogen, and the nitrogen atom, is a stereocenter.
Tertiary Amine Functionality: The nitrogen atom is tertiary, bonded to a methyl group, a benzyl (B1604629) group, and the alpha-carbon of the propanedioic acid backbone.
Protected Amine: The benzyl group can function as a removable protecting group for the amine, a common strategy in multi-step organic synthesis. researchgate.net
This specific combination of a dicarboxylic acid and a protected, chiral alpha-amino group distinguishes it from simpler substituted malonic acids like benzylmalonic acid. nih.govnist.gov
| Property | Propanedioic Acid (Malonic Acid) wikipedia.orgnist.gov | Benzylmalonic Acid nih.gov |
| Formula | C₃H₄O₄ | C₁₀H₁₀O₄ |
| Molar Mass | 104.06 g/mol | 194.18 g/mol |
| Appearance | White crystals | Solid |
| Melting Point | 135–137 °C (decomposes) | 117–120 °C |
| Key Feature | Reactive methylene group | Substituted alpha-carbon |
Significance as a Versatile Synthetic Intermediate in Organic Synthesis
Substituted malonic esters are cornerstone reagents in organic synthesis, most notably in the malonic ester synthesis, which allows for the preparation of a wide variety of carboxylic acids. The presence of an amino group on the alpha-carbon, as in this compound, makes it a powerful intermediate in the synthesis of amino acids.
The amidomalonate synthesis is a well-established variation of the malonic ester synthesis used to produce alpha-amino acids. libretexts.orglibretexts.org This method involves the alkylation of an acetamidomalonic ester, followed by hydrolysis and decarboxylation to yield the final amino acid. pearson.com this compound can be seen as a specialized precursor within this synthetic paradigm.
Its versatility stems from several key attributes:
Precursor to Unnatural Amino Acids: After esterification, the compound can undergo decarboxylation to yield a non-natural N-methyl, N-benzyl amino acid. Such unusual amino acids are of great interest in medicinal chemistry for creating peptides with enhanced stability or novel biological activity. researchgate.netacs.org
Multiple Reactive Sites: The molecule contains two carboxylic acid groups and a tertiary amine. The carboxylic acids can be converted into esters, amides, or other derivatives, while the benzyl group on the amine can be removed via hydrogenolysis, revealing a secondary amine for further functionalization. researchgate.net
Chiral Building Block: As a chiral molecule, it can be used in asymmetric synthesis to produce enantiomerically pure target molecules, which is critical for pharmaceutical applications.
The ability to use this compound to build complex molecular architectures makes it a valuable intermediate for synthetic chemists. uni-mainz.de
Foundational Role in Pharmaceutical Research and Medicinal Chemistry
The structural motifs present in this compound are of significant interest in drug discovery and medicinal chemistry. Alpha-amino acids and their derivatives are fundamental building blocks for a vast array of pharmaceuticals. nih.govamerigoscientific.com They are not only the constituents of peptide-based drugs but also serve as scaffolds for a diverse range of therapeutic agents. acs.orgacs.org
The potential applications of this compound in pharmaceutical research include:
Synthesis of Peptidomimetics: Unnatural amino acids derived from this precursor can be incorporated into peptides to create peptidomimetics. These modified peptides can have improved pharmacokinetic properties, such as resistance to enzymatic degradation.
Development of Enzyme Inhibitors: Analogues of amino acids are of considerable interest as inhibitors of enzymes involved in amino acid and peptide metabolism. nih.gov The unique substitution pattern of this compound could be leveraged to design targeted enzyme inhibitors.
Scaffolds for Novel Therapeutics: The core structure can serve as a starting point for the synthesis of novel heterocyclic compounds or other complex molecules. Many pharmaceuticals are built upon such scaffolds, and the ability to generate molecular diversity from a single, versatile intermediate is highly valuable in drug discovery programs. google.com
Amino acid derivatives are central to the development of drugs for a wide range of conditions, and the unique structure of this compound positions it as a promising precursor for the next generation of therapeutic agents. amerigoscientific.commdpi.com
Structure
3D Structure
Properties
CAS No. |
89915-96-8 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]propanedioic acid |
InChI |
InChI=1S/C11H13NO4/c1-12(9(10(13)14)11(15)16)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
MPDONUCEDIIUQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl Methyl Amino Propanedioic Acid and Its Derivatives
Classical Malonic Ester Synthesis Approaches for Alkylation
The malonic ester synthesis is a versatile and well-established method for the preparation of substituted carboxylic acids. studysmarter.co.ukchemistnotes.comwikipedia.orgopenochem.orgmasterorganicchemistry.com This classical approach involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product.
Alkylation of Malonic Ester Precursors with N-Benzyl-N-methylamine or its Derivatives
A direct approach to synthesizing [Benzyl(methyl)amino]propanedioic acid involves the alkylation of a malonic ester precursor with a suitable derivative of N-benzyl-N-methylamine. This process typically begins with the deprotonation of the malonic ester by a strong base to form a reactive enolate. wikipedia.org This enolate then acts as a nucleophile, attacking an electrophilic form of N-benzyl-N-methylamine, such as a corresponding halide or a species activated for nucleophilic substitution.
The success of this alkylation is contingent on several factors, including the choice of base, solvent, and reaction temperature. Steric hindrance can also play a significant role, particularly when dealing with branched substituents. google.com Subsequent hydrolysis of the resulting substituted malonic ester, followed by decarboxylation, affords the target this compound. While direct alkylation with N-benzyl-N-methylamine derivatives is a conceptual pathway, related transformations involving the alkylation of amines with derivatives of malonic acid are also documented.
General Malonic Ester Synthesis for Substituted Propanedioates
The general malonic ester synthesis provides a foundational framework for producing a wide array of substituted propanedioates. chemistnotes.comwikipedia.org The initial step involves the formation of an enolate from a malonic ester using a base like sodium ethoxide. chemistnotes.comwikipedia.org This enolate is then subjected to an alkylation reaction with an alkyl halide. wikipedia.org
Table 1: Overview of Classical Malonic Ester Synthesis
| Step | Description | Key Reagents |
| Enolate Formation | Deprotonation of the α-carbon of the malonic ester. | Strong base (e.g., Sodium Ethoxide) |
| Alkylation | Nucleophilic substitution of an alkyl halide by the enolate. | Alkyl Halide (R-X) |
| Hydrolysis | Conversion of the ester groups to carboxylic acids. | Acid or Base catalyst |
| Decarboxylation | Loss of carbon dioxide upon heating. | Heat |
Advanced Enantioselective Synthesis Strategies for Chiral Analogues
The development of asymmetric synthesis methodologies has been pivotal in accessing chiral molecules with high enantiomeric purity. For derivatives of this compound, where the α-carbon can be a stereocenter, these advanced strategies are indispensable.
Chiral Auxiliary-Mediated Asymmetric Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov In the context of synthesizing chiral amino acid derivatives, auxiliaries derived from naturally occurring compounds like amino acids and terpenes have proven to be highly effective. nih.gov
One notable example is the use of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary for the synthesis of optically active amino acids. This auxiliary can be used in conjunction with a nickel(II) complex of glycine, where the alkylation of the complex proceeds with high diastereoselectivity. nih.gov Subsequent removal of the auxiliary yields the desired enantiomerically enriched amino acid. This strategy offers a powerful tool for controlling the stereochemistry at the α-position.
Phase-Transfer Catalysis in Asymmetric Malonic Ester Synthesis
Phase-transfer catalysis (PTC) has emerged as a powerful technique in asymmetric synthesis, offering an environmentally benign and cost-effective approach. acs.orgfrontiersin.orgresearchgate.netscribd.com In the asymmetric alkylation of malonic esters, chiral phase-transfer catalysts, often derived from cinchona alkaloids, are employed to control the enantioselectivity of the reaction. acs.orgfrontiersin.org
The alkylation of α-monosubstituted tert-butyl methyl malonate in the presence of a catalyst such as N-(9-anthracenylmethyl)cinchoninium chloride can afford α,α-disubstituted products in high yields and with high enantioselectivities. acs.org The success of this method hinges on the ability of the chiral catalyst to form a tight ion pair with the enolate, thereby directing the approach of the electrophile to one face of the molecule. This methodology has been successfully applied on a gram scale, highlighting its potential for practical applications. acs.org
Table 2: Comparison of Asymmetric Synthesis Strategies
| Strategy | Principle | Key Components | Advantages |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | Chiral auxiliaries (e.g., Evans' oxazolidinones), substrate, reagent. | High diastereoselectivity, well-established methods. |
| Phase-Transfer Catalysis | Use of a chiral catalyst to facilitate reaction between reactants in different phases. | Chiral phase-transfer catalyst (e.g., Cinchona alkaloids), substrate, alkylating agent. | High enantioselectivity, operational simplicity, environmentally friendly. |
Asymmetric Decarboxylative Protonation of Aminomalonic Acids for Related Structures
A more recent and innovative approach to the synthesis of chiral α-amino acids involves the asymmetric decarboxylative protonation of aminomalonic acids. nih.govthieme-connect.comacs.orgresearchgate.netthieme-connect.com This method circumvents the challenges associated with controlling the stereoselectivity of alkylation by introducing the chiral center in a protonation step.
In this strategy, a tailored benzamide (B126) group in the aminomalonic acid can form a network of non-covalent interactions, such as hydrogen bonds and π-π stacking, with a chiral acid catalyst. nih.govresearchgate.net This interaction allows for the enantioselective decarboxylative protonation of the resulting enolate intermediate, leading to the formation of α-amino acids with high enantiopurity. nih.govresearchgate.net The malonate-based synthesis allows for the introduction of diverse side chains through facile substitution of aminomalonic esters, providing access to a wide range of structurally and functionally diverse amino acids. nih.govresearchgate.net
One-Pot Synthetic Procedures for Related Amino Acid Esters
One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing intermediate isolation and purification steps. An improved protocol for the synthesis of enantiomerically pure allylic amines from N-protected α-amino esters involves a one-pot tandem reduction–olefination process. This method starts with the reduction of the N-protected α-amino ester using diisobutylaluminium hydride (DIBAL-H) at -78 °C, followed by the in-situ addition of organophosphorus reagents. This approach circumvents the need to isolate the often-unstable intermediate aldehyde. The procedure is compatible with both Wittig and Horner–Wadsworth–Emmons reagents and has been shown to be effective even with substrates containing free hydroxy groups, such as serine and threonine derivatives. beilstein-journals.org
Another versatile one-pot transformation allows for the conversion of benzyl (B1604629) esters into various esters, amides, and anhydrides. rsc.org This method employs α,α-dichlorodiphenylmethane as a chlorinating agent and ferric(III) chloride as a catalyst to generate acid chloride intermediates from benzyl esters. These intermediates can then react directly with alcohols, amines, or carboxylic acids to yield the desired products in high yields under mild conditions. rsc.org
Furthermore, a single-flask enantioselective synthesis of α-amino acid esters has been developed using organocatalysis. nih.gov This process can start from aldehydes and involves a sequence of Knoevenagel condensation, epoxidation, and dynamic reductive opening of the epoxide (DROE). This method has been optimized to produce α-arylglycine methyl esters with good yields and enantiomeric excess. nih.gov
A straightforward and environmentally conscious one-step preparation of enantiopure L- or D-amino acid benzyl esters has also been reported. This method avoids the use of hazardous solvents like benzene (B151609) or carbon tetrachloride by utilizing cyclohexane (B81311) for the azeotropic removal of water. The amino acid is treated with benzyl alcohol and p-toluenesulfonic acid in refluxing cyclohexane, and the resulting tosylate salt is precipitated with ethyl acetate (B1210297). This procedure has been successfully applied to a range of amino acids, yielding enantiomerically pure products. nih.gov
Synthesis of Key Precursors and Intermediates for this compound Synthesis
While a direct, detailed experimental procedure for the reaction of diethyl bromomalonate with N-methylbenzylamine to form diethyl [N-methyl(benzyl)amino]malonate was not found in the provided search results, the general reactivity of diethyl malonate and its derivatives provides a strong basis for this transformation. Diethyl malonate is a versatile precursor in organic synthesis. google.comorgsyn.orggoogle.com For instance, diethyl n-butylmalonate is prepared by reacting diethyl malonate with sodium ethoxide to form the sodium salt, which is then alkylated with bromobutane. google.com A similar principle would apply to the synthesis of diethyl [N-methyl(benzyl)amino]malonate, where diethyl bromomalonate would serve as the electrophile and N-methylbenzylamine as the nucleophile.
The synthesis of related compounds, such as diethyl aminomalonate hydrochloride, often starts from diethyl malonate. orgsyn.orgpatsnap.com One common route involves the nitrosation of diethyl malonate to form diethyl isonitrosomalonate, followed by reduction to diethyl aminomalonate. quora.com This intermediate can then be N-acylated and subsequently alkylated. orgsyn.org This established reactivity pattern supports the feasibility of synthesizing diethyl [N-methyl(benzyl)amino]malonate from diethyl bromomalonate and N-methylbenzylamine.
Aminomalonic acid and its derivatives are fundamental scaffolds in the synthesis of various amino acids. researchgate.netnih.govacs.org The malonate-based preparation of amino acids allows for the large-scale synthesis of aminomalonic acids, which can then be used to produce a diverse range of both natural and unnatural amino acids. researchgate.net For example, asymmetric decarboxylative protonation of aminomalonic acids, catalyzed by chiral phosphoric acids, can yield amino acids with high enantiomeric excess. researchgate.net This method is compatible with a wide variety of functional groups. researchgate.net
The development of novel synthetic methods for α-amino acids often combines classical aminomalonate alkylation and decarboxylation with modern asymmetric catalysis. acs.org One such strategy involves the use of unsymmetrical aminomalonic esters where one of the ester groups is an allyl group. Palladium-catalyzed decarboxylation of the allyl ester generates an enolate intermediate, which can then be enantioselectively protonated using a chiral ligand and a suitable proton source to produce enantiomerically enriched α-amino acids. acs.org
Furthermore, the biosynthesis of aminomalonic acid has been elucidated, revealing a two-step enzyme cascade that converts aspartate to aminomalonic acid. nih.govacs.org This biosynthetic pathway involves an Fe(II)/2-oxoglutarate-dependent oxygenase and an atypical Fe(II)-dependent histidine-aspartate (HD) domain enzyme. nih.govacs.org In another biological approach, a ribosomally synthesized small peptide can serve as a scaffold for non-ribosomal peptide extension and chemical modification, leading to amino acid-derived small molecules. nih.gov
Chemical Reactivity and Transformation Pathways of Benzyl Methyl Amino Propanedioic Acid
Hydrolytic Cleavage Reactions of [Benzyl(methyl)amino]propanedioic Acid Esters
Esters of this compound, such as the diethyl or dimethyl esters, are key intermediates in the synthesis and derivatization of this compound. The cleavage of these ester groups to yield the parent dicarboxylic acid is a fundamental transformation, typically achieved through hydrolysis. This process can be catalyzed by either acid or base.
Under basic conditions, a process known as saponification, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxy group, forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final dicarboxylic acid.
Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.com This reaction is reversible and typically requires heating to proceed to completion.
Decarboxylation Pathways of Substituted Propanedioic Acids
Substituted propanedioic acids, including this compound, are known to undergo decarboxylation upon heating. wikipedia.org This reaction involves the loss of one of the carboxyl groups as carbon dioxide (CO2), resulting in the formation of a substituted acetic acid. masterorganicchemistry.compatsnap.com
The mechanism for the decarboxylation of malonic acids typically proceeds through a cyclic six-membered transition state. khanacademy.org In this process, a hydrogen atom from one carboxyl group is transferred to the carbonyl oxygen of the other carboxyl group, while simultaneously, the carbon-carbon bond breaks to release CO2 and form an enol intermediate. This enol then tautomerizes to the more stable carboxylic acid product. masterorganicchemistry.compatsnap.com The presence of the electron-withdrawing carboxyl group facilitates this process, making the decarboxylation of β-dicarboxylic acids a relatively facile reaction. wikipedia.org In some cases, hydrolysis of the corresponding esters under harsh acidic conditions can lead to simultaneous hydrolysis and decarboxylation. beilstein-journals.org
Derivatization at the Propanedioic Acid Moiety
The two carboxylic acid groups of this compound are the primary sites for derivatization, allowing for the synthesis of a wide range of functional analogues.
Esterification and Transesterification Reactions
The carboxylic acid groups can be converted into esters through reaction with various alcohols under acidic conditions, a process known as Fischer esterification. This reaction is an equilibrium process and is typically carried out in an excess of the alcohol with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. orgoreview.com
Transesterification is another method to modify the ester groups, where one alkoxy group of an ester is exchanged for another. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For instance, reacting a diethyl ester of this compound with methanol (B129727) in the presence of an acid or base catalyst would yield the corresponding dimethyl ester. This method is particularly useful when the desired alcohol is more valuable or when direct esterification is problematic.
| Reactant Alcohol | Catalyst | Product Ester |
| Methanol | H₂SO₄ (catalytic) | Dimethyl [benzyl(methyl)amino]propanedioate |
| Ethanol | HCl (catalytic) | Diethyl [benzyl(methyl)amino]propanedioate |
| Propan-1-ol | H₂SO₄ (catalytic) | Dipropyl [benzyl(methyl)amino]propanedioate |
| Benzyl (B1604629) alcohol | H₂SO₄ (catalytic) | Dibenzyl [benzyl(methyl)amino]propanedioate |
Amide Formation from Carboxylates
The carboxylic acid functionalities of this compound can be converted to amides through reaction with primary or secondary amines. chemguide.co.uk Direct condensation of the dicarboxylic acid with an amine requires high temperatures to drive off the water formed as a byproduct. nih.gov
More commonly, the carboxylic acid is first activated to make it more reactive towards the amine nucleophile. This can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.uk The resulting highly reactive acyl chloride readily reacts with an amine, even at low temperatures, to form the amide bond. chemguide.co.uk Alternatively, various coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. acs.orgorganic-chemistry.org Depending on the stoichiometry, either one or both carboxylic acid groups can be converted to amide groups.
| Amine Reactant | Coupling Method | Product Amide |
| Ammonia | Acyl chloride | [Benzyl(methyl)amino]propanediamide |
| Methylamine | Direct condensation (heat) | N,N'-Dimethyl-[benzyl(methyl)amino]propanediamide |
| Aniline | Coupling reagent (e.g., DCC) | N,N'-Diphenyl-[benzyl(methyl)amino]propanediamide |
| Pyrrolidine | Acyl chloride | 1,1'-([Benzyl(methyl)amino]malonyl)dipyrrolidine |
Nitrile Formation from Malonamide Derivatives
The corresponding primary diamide, [Benzyl(methyl)amino]propanediamide, can be further transformed into a dinitrile. This conversion is a dehydration reaction, where two molecules of water are removed from the diamide. libretexts.org A variety of dehydrating agents are effective for this transformation, including phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and oxalyl chloride in the presence of a catalyst like dimethyl sulfoxide (B87167) (DMSO). libretexts.orgchemistrysteps.comacs.orgchemguide.co.uk The reaction typically involves heating the amide with the dehydrating agent. libretexts.org This pathway provides a route to synthesize [Benzyl(methyl)amino]malononitrile from the parent dicarboxylic acid via the intermediate diamide.
| Dehydrating Agent | Typical Conditions |
| Phosphorus(V) oxide (P₄O₁₀) | Heating solid mixture |
| Thionyl chloride (SOCl₂) | Reflux in an inert solvent |
| Phosphorus oxychloride (POCl₃) | Heating |
| Oxalyl chloride / DMSO / Et₃N | Room temperature |
Modifications Involving the Benzyl(methyl)amino Moiety
The benzyl(methyl)amino portion of the molecule also possesses reactive sites. The nitrogen atom is a nucleophilic and basic center, while the benzylic C-H bonds exhibit enhanced reactivity. wikipedia.org
The tertiary amine can act as a nucleophile. For instance, it can be alkylated with alkyl halides to form a quaternary ammonium (B1175870) salt. It can also be oxidized to form an N-oxide. The benzyl group itself can be a target for modification. A key reaction is debenzylation, the cleavage of the carbon-nitrogen bond of the benzyl group. This is often achieved through catalytic hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst), which cleaves the benzyl group to yield methylaminopropanedioic acid and toluene. organic-chemistry.org This reaction is a common strategy in organic synthesis where the benzyl group is used as a protecting group for the amine. orgoreview.comwikipedia.org
Additionally, the benzylic protons are more acidic than typical alkane protons due to the stabilization of the resulting benzylic radical or anion by the adjacent aromatic ring. wikipedia.org This allows for reactions such as oxidation at the benzylic position under certain conditions. Furthermore, compounds containing the N-benzyl-N-methylamine scaffold can serve as precursors for generating reactive intermediates like azomethine ylides, which can then participate in cycloaddition reactions to form complex nitrogen-containing heterocyclic structures. enamine.netnbinno.com
N-Alkylation and Acylation Reactions
The secondary amine functionality within this compound is a key site for synthetic modification through N-alkylation and N-acylation reactions. These transformations allow for the introduction of a wide variety of substituents, further functionalizing the molecule for diverse applications.
N-Alkylation: This process involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. A common method for N-alkylation is the reaction with alkyl halides. wikipedia.org The reaction proceeds via a nucleophilic aliphatic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. wikipedia.org The reactivity of alkyl halides generally follows the order I > Br > Cl > F. Another prevalent method is the use of alcohols as alkylating agents, which is often catalyzed by transition metals like iridium or ruthenium complexes. nih.gov This approach is considered a greener alternative as it avoids the formation of salt byproducts. wikipedia.org
The reaction of this compound with an alkylating agent would lead to the formation of a quaternary ammonium salt if the carboxylic acid groups are deprotonated, or a tertiary amine if the carboxylic acid groups are esterified. The choice of base and solvent is crucial; for instance, sodium bicarbonate can be used in an aqueous medium at elevated temperatures to facilitate the reaction with alkyl halides. semanticscholar.org
N-Acylation: Acylation introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is typically achieved using highly reactive carboxylic acid derivatives such as acyl chlorides or anhydrides. The reaction of an amine with an acyl chloride is a nucleophilic acyl substitution. pearson.com The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the amide. pearson.com This reaction is often carried out in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) or pyridine, to neutralize the HCl byproduct. semanticscholar.orgnih.gov
These reactions provide a pathway to synthesize a diverse library of derivatives from the parent compound, enabling the modulation of its chemical and physical properties.
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Product Structure | General Conditions |
|---|---|---|---|
| N-Alkylation | Methyl iodide (CH₃I) | Quaternized amine | Aprotic solvent |
| N-Alkylation | Benzyl bromide (C₆H₅CH₂Br) | Dibenzyl(methyl)amino derivative | Base (e.g., NaHCO₃), solvent (e.g., DMF) |
| N-Acylation | Acetyl chloride (CH₃COCl) | N-acetyl derivative | Base (e.g., DIPEA), aprotic solvent (e.g., CH₂Cl₂) |
| N-Acylation | Benzoyl chloride (C₆H₅COCl) | N-benzoyl derivative | Base (e.g., Pyridine), aprotic solvent (e.g., CH₂Cl₂) |
Hydrogenolysis and Deprotection Strategies for Benzyl and N-Benzyl Groups
The benzyl group is a common protecting group for amines due to its general stability and its susceptibility to removal under specific, mild conditions. nih.govacs.org The primary method for cleaving N-benzyl bonds is catalytic hydrogenolysis. commonorganicchemistry.com
This reaction typically involves the use of a palladium catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. commonorganicchemistry.com While gaseous hydrogen (H₂) is frequently used, often under atmospheric or slightly elevated pressure, alternative hydrogen donors can be employed in a process called catalytic transfer hydrogenolysis. thieme-connect.comsciencemadness.org Common hydrogen donors include ammonium formate, hydrazine (B178648) hydrate, and tetrahydroxydiboron. thieme-connect.comresearchgate.net The reaction is usually performed in protic solvents like methanol or ethanol. commonorganicchemistry.com
The mechanism of hydrogenolysis involves the oxidative addition of the C-N bond to the palladium surface, followed by reaction with hydrogen to cleave the bond and release the deprotected amine and toluene. The efficiency of N-debenzylation can be affected by the strong coordination of the product amine to the palladium catalyst, which can sometimes act as a catalyst poison and slow the reaction. nih.govacs.org To mitigate this, reactions are sometimes run in the presence of an acid to form the amine salt. sciencemadness.org
However, achieving selective deprotection can be challenging. For instance, aromatic rings are also susceptible to hydrogenation (saturation) under these conditions. chemrxiv.org Strategies to enhance selectivity for hydrogenolysis over ring hydrogenation include catalyst pre-treatment or the addition of inhibitors. chemrxiv.org It has been shown that additives like ammonia, pyridine, or ammonium acetate (B1210297) can effectively suppress the hydrogenolysis of benzyl ethers while allowing other reducible groups to react, a principle that can be extended to N-benzyl groups. organic-chemistry.org A combination of a palladium catalyst with niobic acid-on-carbon has also been reported to facilitate the efficient deprotection of N-benzyl groups. nih.govacs.org
Table 2: Conditions for Catalytic Hydrogenolysis of N-Benzyl Groups
| Catalyst | Hydrogen Source | Solvent | Additive/Co-catalyst | Outcome | Reference |
|---|---|---|---|---|---|
| 10% Pd/C | H₂ (atmospheric pressure) | Methanol (MeOH) | 1,2-dichloroethane | Efficient debenzylation to amine hydrochloride | thieme-connect.com |
| 10% Pd/C | Ammonium Formate | Alcoholic solvents | None | Effective debenzylation of secondary and tertiary amines | thieme-connect.com |
| Pd/C | H₂ | THF:tert-butyl alcohol:PBS | None | Standard deprotection | chemrxiv.org |
| Pd/C | H₂ | Aqueous DMF | Dimethylamine (from DMF decomposition) | Selective for hydrogenolysis, prevents ring saturation | chemrxiv.org |
| Pd/C | H₂ | Methanol (MeOH) | Niobic acid-on-carbon (Nb₂O₅/C) | Facilitated deprotection, reusable catalyst | nih.govacs.org |
| Pd/C | H₂ | N/A | Pyridine / Ammonia | Inhibition of benzyl group cleavage | organic-chemistry.org |
Multi-Component Reactions Incorporating the this compound Scaffold or its Analogues
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for rapidly generating molecular diversity and creating complex, peptide-like structures. organic-chemistry.orgrsc.org
Amino acids are frequently used as bifunctional components in these reactions. mdpi.com this compound, as a secondary amino acid derivative, is a suitable candidate for incorporation into such reaction schemes.
The Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. nih.gov When an α-amino acid is used, it can serve as both the amine and the carboxylic acid component in a five-center, four-component reaction (U-5C-4CR), leading to 1,1'-iminodicarboxylic acid derivatives. mdpi.com In the case of this compound, the secondary amine would condense with an aldehyde to form an iminium ion. This intermediate would then be attacked by the isocyanide, followed by an intramolecular interception by one of the carboxylate groups to yield a complex, highly substituted product. mdpi.com The Ugi reaction is a cornerstone for creating libraries of polypeptoids and other peptidomimetics. rsc.orgacs.org
The Passerini Reaction: The Passerini reaction is a three-component reaction involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the canonical Passerini reaction does not directly incorporate an amine, variations and subsequent transformations can involve amino acids. rsc.orgnih.gov For example, an aldehyde-containing derivative of this compound could participate in a Passerini reaction. More directly, analogues of the target compound could be synthesized using Passerini adducts as precursors. The reaction is valuable for creating α-hydroxy and α-amino acid derivatives which are interesting building blocks for peptide-derived drugs. nih.gov
The incorporation of the this compound scaffold into MCRs provides a highly efficient route to complex molecules with potential applications in medicinal chemistry and materials science. rsc.orgwikipedia.org
Table 3: Hypothetical Ugi Reaction with this compound
| Component 1 (Amino Acid) | Component 2 (Aldehyde) | Component 3 (Isocyanide) | Resulting Scaffold |
|---|---|---|---|
| This compound | Formaldehyde (HCHO) | tert-Butyl isocyanide ((CH₃)₃CNC) | Highly substituted iminodicarboxylic acid derivative |
| This compound | Benzaldehyde (C₆H₅CHO) | Benzyl isocyanide (C₆H₅CH₂NC) | Complex peptidomimetic structure |
Spectroscopic and Structural Characterization of Benzyl Methyl Amino Propanedioic Acid and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming the structure of [Benzyl(methyl)amino]propanedioic acid and its analogues by providing detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Confirmation
Proton NMR spectroscopy provides valuable insights into the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For analogues of this compound, such as diethyl benzylmalonate, the ¹H NMR spectrum exhibits characteristic signals that confirm its structural features. newdrugapprovals.org
The key resonances observed in the ¹H NMR spectrum of a representative analogue, diethyl benzylmalonate, are summarized in the table below. These signals correspond to the protons of the ethyl ester groups, the benzylic methylene (B1212753) protons, the methine proton of the malonate core, and the aromatic protons of the benzyl (B1604629) group.
Table 1: ¹H NMR Spectral Data for Diethyl Benzylmalonate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.2 | Triplet | 6H | -CH₃ (ethyl ester) |
| ~3.2 | Doublet | 2H | Ph-CH₂- |
| ~3.6 | Triplet | 1H | -CH- (malonate) |
| ~4.1 | Quartet | 4H | -O-CH₂- (ethyl ester) |
Note: Data is based on typical values for diethyl benzylmalonate and may vary slightly based on solvent and experimental conditions.
In the case of this compound, the spectrum would show notable differences. The methine proton signal at the α-carbon would be present, and the benzyl group protons would exhibit signals in the aromatic region, alongside a singlet for the benzylic protons. A distinct singlet corresponding to the N-methyl group protons would also be anticipated. The acidic protons of the two carboxylic acid groups would likely appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the complete elucidation of the carbon skeleton.
For an analogue like diethyl benzylmalonate, the ¹³C NMR spectrum displays signals corresponding to the carbonyl carbons of the ester groups, the aromatic carbons of the benzyl group, the benzylic and methine carbons, and the carbons of the ethyl groups. newdrugapprovals.org
Table 2: ¹³C NMR Spectral Data for Diethyl Benzylmalonate
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~14 | -CH₃ (ethyl ester) |
| ~36 | Ph-CH₂- |
| ~58 | -CH- (malonate) |
| ~60 | -O-CH₂- (ethyl ester) |
| ~125-141 | Aromatic carbons |
Note: Data is based on typical values for diethyl benzylmalonate and may vary slightly based on solvent and experimental conditions.
For this compound, the ¹³C NMR spectrum would be expected to show resonances for the two equivalent carboxylic acid carbons, the α-carbon attached to the nitrogen, the N-methyl carbon, the benzylic carbon, and the aromatic carbons of the phenyl ring. The chemical shift of the α-carbon would be influenced by the electron-withdrawing amino and carboxylic acid groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For analogues such as diethyl benzylmalonate, the mass spectrum typically shows a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions. newdrugapprovals.org The presence of a prominent peak at m/z 91 is a hallmark of a benzyl group, corresponding to the stable tropylium (B1234903) cation. Loss of an ethoxy group (-OC₂H₅) from the molecular ion results in a peak at m/z [M-45]. newdrugapprovals.org
Table 3: Key Mass Spectrometry Fragments for Diethyl Benzylmalonate
| m/z | Assignment |
|---|---|
| 250 | [M]⁺ (Molecular ion) |
| 205 | [M - 45]⁺ (Loss of -OC₂H₅) |
Note: Based on the mass spectrum of diethyl benzylmalonate. newdrugapprovals.org
For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would be expected to be dominated by the cleavage of the Cα-Cβ bond of the benzyl group, again leading to the characteristic m/z 91 fragment. Other significant fragmentation pathways would likely involve the loss of CO₂ and H₂O from the carboxylic acid groups.
Elucidation of Fragmentation Patterns for Isomeric Distinction
Mass spectrometry is particularly useful in distinguishing between isomers by analyzing their unique fragmentation patterns. While specific data for isomers of this compound is not available, the fragmentation of related N-benzyl compounds provides insight. The introduction of an N-benzyl substituent in amino acids often leads to the formation of benzylidene iminium cations. This fragmentation pathway can be diagnostic for the presence and position of the N-benzyl group, helping to differentiate it from other isomers.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
In an analogue like diethyl benzylmalonate, the IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ester groups, typically found around 1730-1750 cm⁻¹. Other significant absorptions include C-O stretching and the characteristic peaks for the aromatic ring. newdrugapprovals.org
For this compound, the IR spectrum would be expected to show a very broad absorption in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of the carboxylic acid groups due to hydrogen bonding. The C=O stretching of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. Additionally, C-N stretching vibrations would be observed, and if the amino group is protonated, N-H stretching bands would also be present.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 1700-1725 | C=O stretch (carboxylic acid) |
| ~1600, ~1450-1500 | C=C stretch (aromatic) |
| ~1200-1300 | C-N stretch |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported, the analysis of analogous structures, such as aminomalonic acid, offers valuable insights into the expected solid-state architecture.
The crystal structure of aminomalonic acid reveals a three-dimensional network built upon moderate N-H···O hydrogen bonds. In the solid state of this compound, it is anticipated that the molecules would be organized through a network of intermolecular hydrogen bonds involving the carboxylic acid groups and the tertiary amine. The carboxylic acid groups can act as both hydrogen bond donors (O-H) and acceptors (C=O), leading to the formation of dimers or extended chains. The nitrogen atom of the amino group could also participate in hydrogen bonding if it is protonated. The packing of the molecules would also be influenced by van der Waals interactions between the benzyl groups.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Diethyl benzylmalonate |
Theoretical and Computational Investigations of Benzyl Methyl Amino Propanedioic Acid
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic properties of [Benzyl(methyl)amino]propanedioic acid. Methods such as Density Functional Theory (DFT) are employed to elucidate the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and intermolecular interactions.
Key parameters obtained from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.
Furthermore, quantum chemical calculations can provide a detailed picture of the electrostatic potential surface, highlighting regions of positive and negative charge. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. The charge distribution can be quantified through various population analysis schemes, assigning partial charges to each atom. These studies also offer insights into the nature of the chemical bonds within the molecule, including bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental spectroscopic data.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Parameter | Value | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and stability. |
Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical studies.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of the resulting structures.
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the laws of classical mechanics, MD simulations can explore the conformational landscape of the molecule in a simulated environment, such as in a solvent like water. These simulations can reveal the preferred conformations, the flexibility of different parts of the molecule, and the transitions between different conformational states. Such studies are vital for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. The insights from MD simulations can also shed light on the role of solvent molecules in stabilizing certain conformations.
Prediction of Reactivity and Elucidation of Reaction Mechanisms
Theoretical methods are invaluable for predicting the reactivity of this compound and for elucidating the mechanisms of reactions in which it may participate. The malonic ester synthesis is a classic reaction involving derivatives of malonic acid, and computational chemistry can model the steps of such reactions, including the formation of enolates and subsequent alkylation. openochem.org
By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies, which are key to understanding the reaction rate. These computational studies can help identify the most likely reaction pathways and can provide insights into the role of catalysts or different solvent environments. For this compound, theoretical studies could explore its susceptibility to decarboxylation, a common reaction for substituted malonic acids. openochem.org
Structure-Activity Relationship (SAR) Modeling of this compound Derivatives
Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies would involve creating a library of related compounds with systematic variations in their structure. For instance, substituents on the benzyl (B1604629) group or modifications to the methylamino or propanedioic acid moieties could be explored.
The biological activity of these derivatives would then be correlated with their structural or physicochemical properties, such as size, shape, lipophilicity, and electronic properties. This can be done using Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical equations that relate the chemical structure to the biological activity. These models can help identify the key structural features that are important for a desired activity and can guide the design of new, more potent derivatives.
Table 2: Illustrative SAR Data for this compound Derivatives
| Derivative | Modification | Predicted Activity (IC50, µM) | Key Descriptor |
|---|---|---|---|
| 1 | Parent Compound | 10.5 | LogP = 1.2 |
| 2 | 4-Chloro on Benzyl | 5.2 | LogP = 1.9 |
| 3 | 4-Methoxy on Benzyl | 15.8 | LogP = 1.0 |
Note: The data in this table is hypothetical and for illustrative purposes to show the output of a SAR study.
In Silico Screening and Ligand Design for Biological Targets
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein receptor or an enzyme. If this compound or its derivatives are being investigated as potential drug candidates, in silico screening can be a powerful tool.
The process typically involves docking, where the three-dimensional structure of the small molecule is computationally fitted into the binding site of the target protein. The docking programs then score the different binding poses based on how well the molecule fits and the strength of the predicted intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.
Based on the results of virtual screening and SAR studies, new ligands can be designed. This process, known as de novo ligand design, involves computationally building a molecule that is predicted to have high affinity and selectivity for the target binding site. The this compound scaffold could serve as a starting point for such design efforts, with modifications being made to optimize its interaction with the target.
Advanced Applications in Organic Synthesis and Medicinal Chemistry
Role as a Key Building Block in Complex Organic Molecule Synthesis
The structural features of [Benzyl(methyl)amino]propanedioic acid make it a valuable precursor in the assembly of complex organic structures. The malonic acid moiety provides a reactive handle for a multitude of chemical transformations, while the tertiary amine group can direct reactions and influence the stereochemical outcome.
This compound and its derivatives are instrumental in synthesizing nitrogen-containing heterocycles, which are core scaffolds in many biologically active compounds. mdpi.comspringerprofessional.de A key application is in the construction of pyrimidine (B1678525) rings. The dinitrile derivative, 2-[Benzyl(methyl)amino]propanedinitrile, which can be synthesized from diethyl malonate (a precursor to the dioic acid), serves as a crucial coupling partner with amidine compounds. researchgate.net This reaction avoids the harsh conditions, toxic reagents, and metal catalysts often required in other synthetic routes, making it a more favorable process for producing substituted pyrimidines.
The general scheme involves the condensation of the malononitrile (B47326) derivative with an amidine to form a 2-substituted 4,6-diaminopyrimidine (B116622) core. This strategy highlights the utility of the [Benzyl(methyl)amino] moiety in creating highly functionalized heterocyclic systems.
Table 1: Synthetic Utility in Heterocycle Formation
| Precursor | Reagent | Resulting Heterocycle | Key Advantage |
|---|
The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern chemistry, particularly in pharmaceutical development. While direct applications of this compound in asymmetric catalysis are not extensively documented, its structural components are highly relevant to the design of chiral scaffolds. Amino acids and their derivatives are widely used as organocatalysts or as ligands in metal-catalyzed asymmetric reactions. researchgate.net
The presence of a nitrogen atom and carboxylic acid groups allows for the potential development of this compound into a chiral ligand. Through resolution of its enantiomers or asymmetric synthesis, it could be used to create scaffolds that coordinate with metal centers, thereby inducing stereoselectivity in a variety of chemical transformations. The benzyl (B1604629) group can provide important steric hindrance and opportunities for π-π stacking interactions within the catalytic pocket, influencing the facial selectivity of the reaction. mdpi.com
Contributions to Medicinal Chemistry Research and Drug Discovery
The structural framework of this compound is a valuable starting point for the design and synthesis of new therapeutic agents. Its derivatives have been successfully incorporated into pharmacologically active compounds and offer strategic advantages in prodrug design.
One of the most significant applications of this chemical scaffold is in the synthesis of Riociguat, a potent stimulator of soluble guanylate cyclase (sGC) used for treating pulmonary hypertension. researchgate.net A dinitrile derivative, [N-Methyl(benzyl)amino]propanedinitrile, serves as a key building block in an efficient and non-infringing synthetic route to Riociguat. researchgate.net
In this synthesis, the dinitrile acts as a 2-substituted malononitrile that couples with an amidine intermediate. This specific pathway is advantageous because it proceeds under much milder conditions compared to alternative methods that may require high-pressure hydrogenation or other harsh steps. The use of this building block demonstrates its critical role in streamlining the production of a vital pharmaceutical agent. researchgate.net
Table 2: Key Intermediates in Riociguat Synthesis
| Intermediate | Role | Synthetic Advantage |
|---|---|---|
| [N-Methyl(benzyl)amino]propanedinitrile | 2-Substituted malononitrile building block | Enables coupling under mild conditions, avoiding harsh reagents and high pressure. |
Prodrug design is a crucial strategy for improving the pharmacokinetic and pharmacodynamic properties of drugs, such as their solubility, stability, and bioavailability. nih.govnih.gov The malonic acid portion of this compound is well-suited for esterification to create prodrugs. Ester prodrugs are common because they can mask the polar carboxylic acid groups, increasing the lipophilicity of the parent drug and enhancing its ability to cross biological membranes. nih.gov
Once absorbed, these esters can be hydrolyzed by endogenous esterase enzymes to release the active carboxylic acid-containing drug. researchgate.net This strategy could be applied to derivatives of this compound to improve the delivery of a pharmacologically active agent. The benzyl and methyl groups on the nitrogen can be further modified to fine-tune the compound's properties for optimal drug delivery. researchgate.net
The design of enzyme inhibitors is a fundamental approach in drug discovery to modulate pathological processes. mdpi.comnih.gov The structure of this compound contains key features found in many enzyme inhibitors. The carboxylic acid groups can mimic substrates and form crucial interactions, such as hydrogen bonds or ionic bonds, with amino acid residues in the active site of an enzyme. nih.gov
For instance, N-benzoyl amino acid derivatives have been synthesized and evaluated as inhibitors of DNA Methyl Transferases (DNMTs). nih.gov Similarly, benzylpiperidine and benzylpiperazine-based compounds have been developed as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in endocannabinoid signaling. unisi.it These examples demonstrate that the combination of a benzyl group linked to a nitrogen-containing scaffold with acidic or other functional moieties is a successful strategy for creating enzyme inhibitors. The this compound scaffold provides a template that can be readily modified to target a wide range of enzymes for therapeutic intervention. mdpi.com
Applications in Unnatural Amino Acid Synthesis and Peptidomimetics
Unnatural amino acids (UAAs) are amino acids not found among the 20 common proteinogenic amino acids. Their incorporation into peptide chains is a critical strategy in medicinal chemistry to develop peptidomimetics—molecules that mimic natural peptides but exhibit enhanced therapeutic properties. These properties often include increased metabolic stability, higher receptor affinity and selectivity, and improved bioavailability.
This compound serves as a versatile and valuable starting material, or scaffold, for the synthesis of a wide array of complex and sterically hindered unnatural amino acids. As a substituted derivative of propanedioic acid (malonic acid), its chemical structure features a central carbon atom activated by two adjacent carboxylic acid groups. This structural motif facilitates a range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of novel amino acid side chains.
The synthesis of UAAs from this scaffold can be tailored to introduce specific structural constraints or new functionalities. These modifications are crucial for designing peptidomimetics with precise three-dimensional conformations that can effectively interact with biological targets like receptors or enzymes. For instance, the benzyl and methyl groups on the nitrogen atom provide steric bulk that can influence the conformational flexibility of a resulting peptide, a key factor in modulating its biological activity.
The general process for utilizing this compound derivatives in UAA synthesis involves several key steps. Initially, one of the carboxylic acid groups is selectively protected, followed by a decarboxylation reaction to generate a chiral center. The remaining functional groups—the free carboxylic acid and the protected amine—can then be further manipulated. This synthetic flexibility allows chemists to build a library of UAAs with customized properties, which are then incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. The resulting peptidomimetics can lead to drug candidates with significantly improved pharmacological profiles compared to their natural peptide counterparts.
Table 1: Potential Modifications of the this compound Scaffold for UAA Synthesis
| Modification Strategy | Target Functional Group | Potential Outcome | Application in Peptidomimetics |
|---|---|---|---|
| Alkylation of α-carbon | Central methylene (B1212753) group | Introduction of novel side chains (alkyl, aryl, etc.) | Mimicry of natural amino acid side chains with enhanced stability. |
| Asymmetric Decarboxylation | One of the two carboxyl groups | Creation of a specific stereocenter (L- or D-configuration) | Control of peptide secondary structure (e.g., helices, turns). |
| N-Dealkylation/Re-alkylation | Benzyl or methyl group on nitrogen | Introduction of different N-substituents | Modulation of peptide bond susceptibility to proteolysis. |
Applications in Agrochemical Development as Starting Materials
The search for novel, effective, and environmentally benign agrochemicals, such as fungicides and herbicides, is a continuous effort in agricultural science. Amino acid derivatives have emerged as a promising class of compounds in this field, as their structures can be readily modified to create molecules with potent biological activity. nih.gov Naturally occurring amino acids are often used as building blocks in the design of new pesticides. nih.gov
Malonic acid and its derivatives are versatile building blocks in chemical synthesis, widely used in the production of fine chemicals, including agrochemicals. researchgate.netmdpi.com The high reactivity of the central methylene group makes these compounds ideal starting materials for constructing more complex molecular architectures. mdpi.com this compound, as a substituted aminomalonate, combines the structural features of both an amino acid and a malonic acid derivative. This unique combination makes it a valuable intermediate for the synthesis of novel agrochemicals.
The functional groups within this compound—the two carboxylic acids and the tertiary amine—provide multiple reaction sites for chemical elaboration. For example, the molecule can be used to synthesize novel fungicidal compounds by incorporating it into structures known to possess antifungal properties, such as those containing triazole or benzimidazole (B57391) moieties. nih.govacs.orgtandfonline.com The synthesis process may involve condensation reactions, amide bond formation, or esterification, leveraging the carboxylic acid groups to link the core structure to other pharmacophores. The resulting compounds can be screened for activity against a range of plant pathogens. Research has shown that incorporating amino acid fragments can enhance the efficacy and broaden the activity spectrum of fungicidal compounds. nih.gov
Table 3: Synthetic Utility in Agrochemical Design
| Functional Group | Type of Reaction | Potential Agrochemical Class | Example of Target Pathogen |
|---|---|---|---|
| Carboxylic Acids | Amide Coupling | Fungicides, Herbicides | Phytophthora capsici |
| Carboxylic Acids | Esterification | Plant Growth Regulators | Botrytis cinerea mdpi.com |
| α-Methylene Group | Knoevenagel Condensation | Fungicides | Alternaria alternata mdpi.com |
Utility in Bioorganometallic Chemistry as Polydentate Ligands
Bioorganometallic chemistry is an interdisciplinary field that merges organometallic chemistry with biology. It involves the study of complexes containing metal-carbon bonds that interact with or mimic biological systems. A key aspect of this field is the design of ligands that can bind to metal ions, forming stable complexes with specific chemical, catalytic, or biological properties.
Polydentate ligands are molecules that can form two or more coordinate bonds with a single central metal ion, a process known as chelation. These ligands are of great interest because the resulting metal complexes (chelates) are generally more stable than complexes formed with monodentate ligands.
This compound is a prime candidate for use as a polydentate ligand in bioorganometallic chemistry. Its structure contains three potential donor atoms capable of coordinating with a metal center: the nitrogen atom of the tertiary amine and one oxygen atom from each of the two carboxylate groups. This arrangement allows it to function as a tridentate ligand, wrapping around a metal ion to form a stable chelate complex with two five-membered rings.
The ability to form such stable complexes makes this molecule a versatile building block for creating novel bioorganometallic compounds. By coordinating with various transition metals (e.g., copper, manganese, gallium), it can be used to develop:
Catalysts: Metal complexes that can catalyze specific biological or organic reactions.
Imaging Agents: Complexes with paramagnetic or radioactive metal ions for use in techniques like Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET).
Therapeutic Agents: Metal complexes designed to target specific biological molecules or pathways.
The benzyl and methyl substituents on the nitrogen atom can also be modified to fine-tune the steric and electronic properties of the ligand, thereby influencing the stability, reactivity, and biological activity of the resulting metal complex.
Table 4: Potential as a Tridentate Ligand in Bioorganometallic Chemistry
| Property | Description |
|---|---|
| Ligand Type | Polydentate (Tridentate) |
| Potential Donor Atoms | 1 Nitrogen (amine), 2 Oxygen (carboxylate) |
| Chelate Ring Size | Forms two stable 5-membered rings upon coordination |
| Potential Metal Ions | Mn(II), Cu(II), Ga(III), Fe(III), Zn(II) |
| Applications | Synthesis of metallo-catalysts, MRI contrast agents, radiopharmaceuticals |
Future Research Directions and Perspectives on Benzyl Methyl Amino Propanedioic Acid Chemistry
Development of Novel and Sustainable Synthetic Routes with High Atom Economy
The future synthesis of [Benzyl(methyl)amino]propanedioic acid and its analogs will likely prioritize green chemistry principles to minimize waste and enhance efficiency. Atom economy, a key metric in sustainable synthesis, focuses on maximizing the incorporation of reactant atoms into the final product. rsc.org Research in this area could explore several innovative approaches.
One promising direction is the use of catalytic condensation reactions. For instance, a direct, one-pot synthesis could be envisioned, reacting N-methylbenzylamine with a malonic acid equivalent under catalysis that avoids the use of stoichiometric activating agents or protecting groups. walisongo.ac.id Boric acid-catalyzed amidation, which proceeds with the loss of only water, represents a potential green alternative to traditional methods. walisongo.ac.id
Furthermore, biocatalysis and flow chemistry offer significant advantages. The use of enzymes could provide high selectivity and efficiency under mild conditions, while continuous flow reactors can improve reaction control, safety, and scalability. These modern synthetic strategies could lead to more environmentally benign and economically viable production methods for this class of compounds. beilstein-journals.org
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Route | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Traditional Condensation | Often involves reactive acid derivatives (e.g., acid chlorides) and protecting groups. walisongo.ac.id | Well-established procedures. | Improving yields and simplifying purification. |
| Catalytic Condensation | Direct reaction of amines and carboxylic acids using a catalyst (e.g., Boric Acid). walisongo.ac.id | High atom economy, reduced waste (water as byproduct). | Discovery of more efficient and recyclable catalysts. |
| Biocatalysis | Use of enzymes to catalyze the reaction. | High stereoselectivity, mild reaction conditions, biodegradable catalysts. | Enzyme screening and engineering for substrate specificity. |
| Flow Chemistry | Continuous reaction in a microreactor system. | Enhanced safety, precise control of reaction parameters, easy scalability. | Optimization of reactor design and reaction conditions. |
Exploration of New Derivatization Strategies for Enhanced Molecular Functionality
The molecular scaffold of this compound provides multiple points for derivatization, allowing for the fine-tuning of its chemical and physical properties. The two carboxylic acid groups and the tertiary amine are key handles for chemical modification.
Future research will likely focus on creating libraries of derivatives to explore a wide range of functionalities. For example, the carboxylic acid groups can be converted into esters, amides, or hydrazides, which can alter solubility, stability, and biological activity. nih.govmdpi.com The synthesis of amide derivatives, in particular, is a priority in pharmaceutical research for creating compounds with improved biological properties. walisongo.ac.idmdpi.com Benzoyl chloride is a versatile reagent that can derivatize primary and secondary amines, offering another route for modification if the core structure is altered. nih.gov
The aromatic benzyl (B1604629) group can also be substituted at various positions to introduce different electronic and steric properties. These modifications can influence how the molecule interacts with biological targets or participates in further chemical reactions.
Table 2: Potential Derivatization Strategies and Their Functional Impact
| Modification Site | Derivative Type | Potential Functional Impact | Example Reagents |
|---|---|---|---|
| Propanedioic Acid Moiety | Amides | Increased metabolic stability, altered binding interactions. walisongo.ac.id | Various primary/secondary amines, coupling agents (HATU, EDC). nih.gov |
| Propanedioic Acid Moiety | Esters | Enhanced lipophilicity, prodrug potential. rsc.org | Alcohols, acid catalysts. |
| Propanedioic Acid Moiety | Hydrazides | Introduction of new reactive handles, potential for metal chelation. scbt.com | Hydrazine (B178648) hydrate. mdpi.com |
| Benzyl Group | Ring Substitution (e.g., -OH, -Cl, -CF3) | Modified electronic properties, altered hydrophobic interactions. mdpi.com | Electrophilic aromatic substitution reagents. |
Advanced Computational Modeling for Deeper Mechanism Elucidation and Property Prediction
Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms at a level of detail that is often inaccessible through experimentation alone. rsc.orgresearchgate.net For this compound, advanced computational modeling will be crucial for accelerating its development.
Methods such as Density Functional Theory (DFT) can be used to model the transition states of potential synthetic reactions, providing insights into reaction barriers and helping to optimize conditions. scielo.br These calculations can guide the rational design of more efficient synthetic routes. researchgate.netscirp.org
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or other properties of a series of derivatives. protoqsar.com By correlating structural features with observed activity, these models can prioritize the synthesis of the most promising compounds, saving time and resources. Molecular dynamics simulations can also be employed to study the conformational behavior of the molecule and its interactions with potential biological targets, such as enzymes or receptors. mdpi.com
Table 3: Applications of Computational Modeling
| Computational Method | Application Area | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition state structures and reaction energy profiles. scielo.br |
| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Predictive models for biological activity or physicochemical properties. protoqsar.com |
| Molecular Docking | Binding Pose Prediction | Identification of potential binding modes within a biological target. mdpi.com |
| Molecular Dynamics (MD) | Conformational Analysis | Understanding the dynamic behavior and stability of the molecule and its complexes. |
Expanding Applications in Targeted Molecular Design and Therapeutics
The structure of this compound, which combines features of an amino acid and a malonic acid derivative, makes it an attractive scaffold for targeted molecular design, particularly in therapeutics. nih.gov Amino acid derivatives are fundamental in drug discovery, often serving as mimics of natural ligands for enzymes and receptors. nih.gov
The benzylpiperidine scaffold, which shares structural similarities, has been investigated for targeting protein-protein interactions, such as the menin-MLL1 interface in leukemia. nih.gov This suggests that derivatives of this compound could be developed as modulators of such challenging therapeutic targets. The compound could also serve as a versatile building block for the synthesis of more complex molecules, including peptidomimetics and heterocyclic systems with diverse biological activities. mdpi.com
Table 4: Potential Therapeutic Targets and Rationale
| Potential Therapeutic Area | Rationale | Design Strategy |
|---|---|---|
| Oncology | Inhibition of cancer-related enzymes or protein-protein interactions. chemrevlett.comnih.gov | Design derivatives that mimic the substrate or an allosteric regulator of a target protein. |
| Infectious Diseases | Development of novel antibacterial or antiviral agents. mdpi.com | Create derivatives that inhibit essential microbial enzymes. |
| Neurological Disorders | Modulation of receptors or enzymes in the central nervous system. mdpi.com | Optimize the scaffold for blood-brain barrier permeability and target affinity. |
Comprehensive Investigation of Stereochemical Control in Synthesis and Resultant Biological Activity
This compound possesses a chiral center at the carbon atom bearing the amino group. The stereochemistry of this center is expected to be a critical determinant of its biological activity, as stereoisomers of a molecule often exhibit profoundly different interactions with chiral biological macromolecules like proteins and nucleic acids. nih.gov
A crucial future research direction will be the development of stereoselective synthetic methods to access the individual enantiomers in high purity. nih.gov This could involve asymmetric catalysis or the use of chiral starting materials. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) will be an essential analytical tool to verify the enantiomeric purity of the synthesized compounds. nih.gov
Once the pure enantiomers are obtained, their biological activities must be evaluated separately. This is vital for understanding the structure-activity relationship and identifying the eutomer (the more active isomer). In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Therefore, a thorough investigation of the stereochemistry is not just an academic exercise but a prerequisite for any potential therapeutic application. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
